4-(Difluoromethyl)pyridin-3-ol
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Overview
Description
4-(Difluoromethyl)pyridin-3-ol is a chemical compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a difluoromethyl group at the 4-position and a hydroxyl group at the 3-position. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable compound in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)pyridin-3-ol can be achieved through various synthetic routes. One common method involves the difluoromethylation of pyridin-3-ol derivatives. This process typically employs difluoromethylating agents such as ClCF₂H or other difluorocarbene reagents. The reaction conditions often involve the use of a base and a suitable solvent to facilitate the formation of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various difluoromethylated pyridine derivatives, which can be further utilized in different applications .
Scientific Research Applications
4-(Difluoromethyl)pyridin-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to act as a hydrogen-bond donor, influencing its binding affinity to target proteins and enzymes. This interaction can modulate various biological processes, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Difluoromethyl)pyridin-3-ol include other difluoromethylated pyridines and fluoropyridines. Examples include:
Uniqueness
What sets this compound apart from these similar compounds is the specific positioning of the difluoromethyl and hydroxyl groups on the pyridine ring. This unique arrangement imparts distinct chemical properties and reactivity, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
4-(difluoromethyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-6(8)4-1-2-9-3-5(4)10/h1-3,6,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAPVRJHLUBRHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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